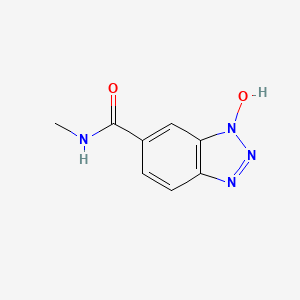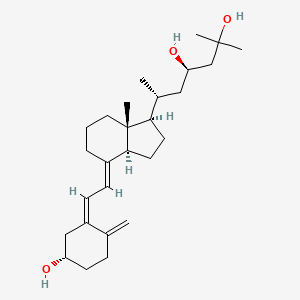
2,5-Dibromo-3,4-dihexylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3,4-dihexylthiophene: (CAS Number: 151324-67-3) is a conjugated polymer with controllable bandgap properties. Its chemical formula is C₁₆H₂₆Br₂S and its molecular weight is approximately 410.25 g/mol . The compound features a 2,5-substituted thiophene backbone, where two bromine atoms are attached at positions 2 and 5, and hexyl groups are attached to the 3 and 4 positions of the thiophene ring.
准备方法
The synthetic routes for 2,5-Dibromo-3,4-dihexylthiophene involve bromination of the corresponding hexyl-substituted thiophene precursor. Common methods include:
Bromination of 3,4-dihexylthiophene: This involves treating 3,4-dihexylthiophene with bromine or a brominating agent.
Grignard Reaction: Another approach is to react a Grignard reagent (such as hexylmagnesium bromide) with this compound.
Industrial Production: Industrial-scale production methods may vary, but they typically follow similar principles.
化学反应分析
2,5-Dibromo-3,4-dihexylthiophene can undergo various reactions:
Oxidation: It can be oxidized to form its corresponding cationic species.
Reduction: Reduction leads to the formation of the anionic form.
Substitution: The bromine atoms can be substituted with other functional groups. Common reagents include bromine, Grignard reagents, and metal catalysts. Major products include derivatives with modified substituents.
科学研究应用
This compound finds applications in:
Organic Electronics: Due to its conjugated structure, it is used in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs).
Sensors: It can serve as a sensing material for detecting gases, ions, or biomolecules.
Materials Science: Its unique properties contribute to advanced materials for optoelectronics and energy storage.
作用机制
The exact mechanism of action depends on the specific application. For OFETs, it acts as a charge transport material. In sensors, it interacts with analytes, leading to measurable changes. Further research is needed to explore detailed molecular targets and pathways.
相似化合物的比较
2,5-Dibromo-3,4-dihexylthiophene stands out for its specific substitution pattern. Similar compounds include other substituted thiophenes like 3,4-dihexylthiophene and 2,5-dibromo-3-hexylthiophene .
属性
IUPAC Name |
2,5-dibromo-3,4-dihexylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Br2S/c1-3-5-7-9-11-13-14(12-10-8-6-4-2)16(18)19-15(13)17/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMJDAXLNHAHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Br2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
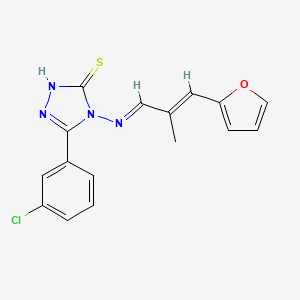
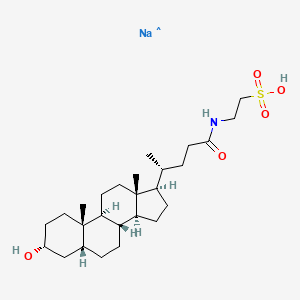
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
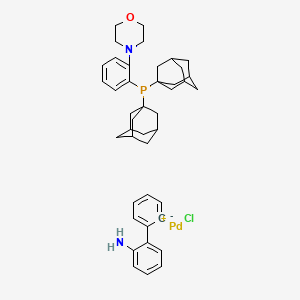
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)



